molecular formula C10H11NO3S B11883641 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11883641
M. Wt: 225.27 g/mol
InChI Key: GVNISXXJWMOPIB-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a methylsulfonyl group attached to the quinoline ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of quinoline derivatives with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The primary applications of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one and its derivatives lie in the realm of scientific research, specifically in the synthesis of novel compounds with potential biological activities . These applications can be further broken down:

1. Anticancer Research:

  • Cytotoxic Activity: Derivatives of quinolinones, including this compound, have demonstrated high cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) . For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one has shown significant cytotoxicity towards HL-60 cells, exceeding that for normal HUVEC cells by more than fivefold .
  • Mechanism of Action: Studies suggest that these compounds can inhibit cell proliferation, induce DNA damage, and promote apoptosis in cancer cells .

2. Antimicrobial Research:

  • Antibacterial Activity: Novel N-methylsulfonyl-indole derivatives, related to this compound, have shown selective antibacterial activity against Gram-negative bacteria like Salmonella enterica and E. coli .

3. Synthesis of Triazole Derivatives:

  • 1,2,3-Triazole Systems: 1,2,3-triazoles, synthesized using various methods including those involving this compound derivatives, have shown significant biological relevance . These triazole systems are created through both metal-free and metal-catalyzed approaches, offering opportunities for incorporating this moiety into biologically relevant compounds .
  • Antifungal Activities: Some triazole derivatives have demonstrated strong antifungal activities against A. fumigatus and C. albicans .
  • Antitubercular Activity: Certain annulated 1,2,4-triazole systems have exhibited antitubercular potency and cytotoxicity toward HCT116 human cells .

4. Synthesis of Methylenebis(4-hydroxyquinolin-2(1H)-ones):

  • ** ضدSARS-CoV-2 Inhibitors:** Derivatives of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been synthesized and investigated as potential inhibitors of SARS-CoV-2 . Molecular docking calculations suggest that these compounds possess good binding affinity to the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

Data Tables

Due to the limitations of direct data tables in the provided search results, a representative example based on the research can be inferred:

Table 1: Cytotoxic Effects of Quinolinone Derivatives

CompoundCell LineCytotoxic Effect
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60High
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHUVECLow
Synthesized pyrazolo[1,5-a]pyrimidin-7-olsMDA-MB-231No inhibition

Authoritative Insights

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one: Unique due to the presence of the methylsulfonyl group.

    Quinoline: Lacks the methylsulfonyl group, leading to different chemical and biological properties.

    Dihydroquinoline: Similar structure but without the sulfonyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the quinolinone ring and the introduction of the methylsulfonyl group. Various synthetic methods have been explored in the literature, with modifications aimed at enhancing yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 2,3-dihydroquinolin-4(1H)-ones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that several synthesized analogs showed high cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines with IC50 values often below 1 µM .

Table 1: Cytotoxic Activity of Selected Analogues

CompoundCell LineIC50 (µM)
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60<0.3
3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-oneMCF-7<1
3-Carboxyl-4(1H)-quinolone derivativesNALM-6<0.5

The structure–activity relationship (SAR) studies indicate that compounds with specific substituents in positions 1, 2, and 6 of the quinolinone ring significantly influence their cytotoxic potency. Notably, alkyl substituents at position 2 yielded more potent compounds compared to aryl substituents .

The mechanism by which these compounds exert their cytotoxic effects includes the induction of apoptosis and DNA damage in cancer cells. For example, the most potent analogs were shown to inhibit cell proliferation and induce significant DNA fragmentation in HL-60 cells . Additionally, some studies suggest that these compounds may interact with multidrug resistance proteins like ABCB1, potentially overcoming resistance mechanisms in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • HL-60 Cell Line Study : A series of synthesized compounds were evaluated for their cytotoxicity against HL-60 cells. The most effective compound demonstrated an IC50 value below 0.3 µM and was further investigated for its ability to induce apoptosis through caspase activation .
  • MCF-7 Cell Line Study : In another study focusing on breast cancer models, compounds displayed selective toxicity towards MCF-7 cells while sparing normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic index .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1-methylsulfonyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3

InChI Key

GVNISXXJWMOPIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=O)C2=CC=CC=C21

Origin of Product

United States

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